2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide, also known as MTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTB is a thiazole derivative that has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions.

Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

Research on auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation utilizes derivatives related to 2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide. These derivatives, particularly those based on isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, demonstrate the efficiency of Pd-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation in primary amine compounds. This approach facilitates the synthesis of γ-substituted non-natural amino acids, showcasing the potential of 2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide derivatives in catalyzing complex organic transformations (Pasunooti et al., 2015).

Antitumor Activity

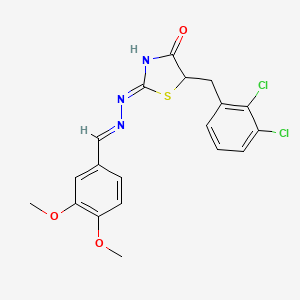

Several studies explore the antitumor potential of thiazole derivatives. For instance, the discovery of dual Src/Abl kinase inhibitors showcases thiazole-5-carboxamide derivatives' potent antiproliferative activity against various cancer cell lines. These compounds demonstrate promising results in preclinical assays, particularly in models of chronic myelogenous leukemia (CML), highlighting the significance of thiazole derivatives in cancer research (Lombardo et al., 2004). Additionally, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated for their anticancer properties, further underscoring the versatility of thiazole derivatives in developing new anticancer agents (Gomha et al., 2017).

Heterocyclic Compound Synthesis

The synthesis of novel thiazolo[5,4-d]pyrimidines from 2-methylsulphanyl-5-aminothiazole-4-carboxamide demonstrates the utility of thiazole derivatives in creating complex heterocyclic compounds. This research contributes to the development of new heteroarylthiazolo pyrimidine motifs, which are of interest for their potential pharmacological activities and as building blocks in organic synthesis (Chattopadhyay et al., 2010).

Propriétés

IUPAC Name |

2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-5-10(3,4)12-9(13)8-6-11-7(2)14-8/h6H,5H2,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCBPRNTWXQKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=CN=C(S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid](/img/structure/B2445053.png)

![2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2445055.png)

![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)

![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)

![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)

![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)